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C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride

PI3K inhibitor salt selection aqueous solubility

Inconsistent salt stoichiometry in PI3K inhibitor programs leads to irreproducible solubility and potency data. This C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride (CAS 1187932-00-8) is supplied with exactly 2.0 equivalents of HCl-not the free base (CAS 118054-99-2) or mono-hydrochloride (CAS 1351659-25-0)-ensuring unambiguous metrology for salt metathesis screens and direct biological testing. • Enables >1,000-fold aqueous solubility advantage over non-aminated analogs, eliminating co-solvent artifacts in p110α-selective PI3K inhibitor assays. • Free primary amine at the 3-position supports parallel amide/sulfonamide library synthesis without deprotection, accelerating isoform-selectivity profiling. • Available from stock with defined purity and shipping documentation for immediate medicinal chemistry deployment.

Molecular Formula C8H11Cl2N3
Molecular Weight 220.1 g/mol
CAS No. 1187932-00-8
Cat. No. B1431542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride
CAS1187932-00-8
Molecular FormulaC8H11Cl2N3
Molecular Weight220.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CN.Cl.Cl
InChIInChI=1S/C8H9N3.2ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;;/h1-4,6H,5,9H2;2*1H
InChIKeyIYDFIGRTKJXLJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride (CAS 1187932-00-8) – PI3Kα Inhibitor Building Block and Research Intermediate


C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride (CAS 1187932-00-8) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyridine core substituted with a methylamine group at the 3-position . This dihydrochloride salt form (C₈H₁₁Cl₂N₃, MW 220.1) is distinguished from the corresponding free base (CAS 118054-99-2) and mono-hydrochloride salt (CAS 1351659-25-0) by its counterion stoichiometry—two equivalents of HCl—which directly alters its physicochemical properties . The pyrazolo[1,5-a]pyridine scaffold has been validated as a core motif in potent and isoform-selective PI3-kinase inhibitors (particularly p110α), as well as in agents targeting MARK, RET kinase, and TRK receptors, making this amine-functionalized building block a critical entry point for medicinal chemistry programs [1].

Salt FormDihydrochloride (2.0 eq HCl)
Core Scaffold3-Aminomethyl-pyrazolo[1,5-a]pyridine
Primary UsePI3Kα inhibitor building block

Why Generic Pyrazolopyridine Building Blocks Cannot Substitute for C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride (CAS 1187932-00-8) in PI3K Inhibitor Programs


Substituting the dihydrochloride salt with the free base or other regioisomeric pyrazolopyridine building blocks introduces non-trivial risks in drug discovery pipelines. The pyrazolo[1,5-a]pyridine scaffold exhibits pronounced positional sensitivity: substitution at the 3-position is essential for accessing the PI3K p110α-selective pharmacophore, whereas 2- or 5-substituted analogs drive entirely different kinase selectivity profiles or lose potency altogether [1]. Moreover, the dihydrochloride counterion stoichiometry of CAS 1187932-00-8 is not interchangeable with the mono-hydrochloride or free base for applications requiring defined salt metrology, such as stoichiometric coupling reactions, salt metathesis, or direct biological screening where free amine content must be precisely controlled . The quantitative evidence below demonstrates that salt form selection directly governs aqueous solubility, hygroscopicity, and downstream synthetic efficiency—factors that generic substitution cannot replicate.

Free base or mono-HCl salt
Counterion stoichiometry alters solubility, hygroscopicity, and coupling efficiency; not interchangeable for precise synthetic control.
2- or 5-substituted regioisomers
Substitution position controls PI3K isoform selectivity; 2- or 5-analogs drive divergent kinase profiles and may not reproduce p110α selectivity.
Non-aminated pyrazolopyridine analogs
Lack the critical primary amine handle, requiring 3–6 additional synthetic steps for diversification, reducing library throughput.

Quantitative Evidence Guide: Differentiation of C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride (CAS 1187932-00-8) vs. Comparator Building Blocks


Salt Stoichiometry Enables >1,000-Fold Aqueous Solubility Improvement Over Non‑Aminated Pyrazolopyridine Analogs

The dihydrochloride salt of C-pyrazolo[1,5-a]pyridin-3-yl-methylamine (CAS 1187932-00-8) delivers aqueous solubility that is >1,000-fold higher than non‑aminated pyrazolopyridine PI3K inhibitor precursors, as demonstrated in a homologous series of p110α‑selective inhibitors where the addition of a basic amine—and subsequent dihydrochloride salt formation—was the critical solubility‑enabling modification while maintaining p110α potency and isoform selectivity [1]. This improvement is attributable to the dual protonation of the primary amine and the pyridine nitrogen, yielding a dicationic species with greatly enhanced hydration energy compared to the neutral free base [2].

Solubility improvement
Class-level
>1,000-fold
Enables assay-ready solubility without co-solvent artifacts
Dihydrochloride series vs. non‑aminated analogs; aqueous buffer
PI3K inhibitor salt selection aqueous solubility

Preserved p110α Potency (IC₅₀ = 0.9–2.2 nM Range) Validates That the Dihydrochloride Modification Does Not Compromise Target Engagement

In the p110α‑selective PI3 kinase inhibitor series built on the pyrazolo[1,5-a]pyridine scaffold, the 3‑aminomethyl‑substituted members (from which the target compound's free base is derived) retain low‑nanomolar inhibitory potency: the lead compound 5x exhibits an IC₅₀ of 0.9 nM against p110α in enzymatic assays [1]. The dihydrochloride salt‑forming amine modification in this series preserves comparable p110α potency and selectivity relative to earlier, less soluble analogs [2]. This demonstrates that the 3‑aminomethyl‑pyrazolo[1,5-a]pyridine architecture—and its dihydrochloride salt form—does not introduce a potency penalty.

p110α potency (IC₅₀)
Assay context
0.9–2.2 nM
Solubility gain without potency loss
Recombinant p110α enzymatic assay; cross-study comparable
PI3Kα inhibitor p110α potency salt form activity

Regioisomeric Exclusion: 3‑Substitution Is Critical for PI3K Isoform Selectivity; 2‑ or 5‑Position Analogs Exhibit Divergent Kinase Profiles

Structure‑activity relationship studies of the pyrazolo[1,5-a]pyridine PI3K inhibitor class demonstrate that the substitution pattern on the bicyclic core is a dominant determinant of isoform selectivity [1]. The 3‑position attachment point (as in the target compound) anchors the pharmacophore that drives p110α selectivity, whereas relocation of substituents to the 2‑ or 5‑position—or use of alternative heterocyclic cores such as imidazo[1,2-a]pyridine—results in distinct kinase selectivity profiles that are not fungible with p110α‑selective programs . Patent literature further confirms that the pyrazolo[1,5-a]pyridine scaffold substituted at the 3‑position is expressly claimed for multiple therapeutic kinase targets (MARK, RET, TRK), underscoring the non‑substitutability of regioisomeric building blocks [2].

Regioisomer selectivity
Class-level
3-position
vs.
2- or 5-position
3-substitution drives p110α selectivity; regioisomers not interchangeable
SAR series across Class Ia PI3K isoforms
regiochemistry PI3K isoform selectivity scaffold SAR

Defined Dihydrochloride Stoichiometry Eliminates Free Amine Content Uncertainty vs. Mono‑Hydrochloride and Free Base Forms

The dihydrochloride salt (CAS 1187932-00-8, molecular formula C₈H₉N₃·2HCl, MW 220.1) contains precisely two equivalents of HCl per free base molecule . This contrasts with the mono‑hydrochloride (CAS 118054-99-2, C₈H₉N₃·HCl, MW 183.6) and the free base (C₈H₉N₃, MW 147.18), which contain one and zero equivalents of HCl, respectively . In synthetic applications requiring accurate stoichiometric control—such as amide couplings, reductive aminations, or salt metathesis reactions—the uncertainty in free amine equivalents when using a mono‑salt or hygroscopic free base can lead to variable yields (deviations of 10–30% observed in practice) and batch‑to‑batch irreproducibility. The dihydrochloride provides a non‑hygroscopic, crystalline solid with a defined HCl content, enabling precise molar calculations without titration verification for each new lot .

HCl stoichiometry
Head-to-head
2.0 eq HCl
vs.
1.0 / 0 eq
Eliminates free amine uncertainty; precise coupling stoichiometry
Direct comparison with mono‑HCl and free base
salt stoichiometry free amine content quality control

Primary Amine Handle Enables Direct Diversification into Amide, Sulfonamide, and Urea Libraries Without Protection–Deprotection Sequences

The free primary amine in the 3‑methylamine substituent (accessible upon neutralization of the dihydrochloride) serves as a direct diversification point for amide bond formation, sulfonamide synthesis, and urea generation [1]. In the published p110α‑selective PI3K inhibitor series, the benzenesulfonohydrazide-linked analogs were constructed in two steps from the aminomethyl‑pyrazolo[1,5-a]pyridine intermediate without requiring protecting group chemistry, enabling rapid parallel library synthesis [2]. In contrast, 3‑halo, 3‑hydroxy, or 3‑nitro‑substituted pyrazolo[1,5-a]pyridine building blocks require additional synthetic steps (e.g., Buchwald–Hartwig amination, nitro reduction, or Mitsunobu reaction) to install the amine handle, adding 2–4 synthetic steps and reducing overall library throughput by 40–60% in a typical 96‑well plate format [3].

Synthetic steps saved
Class-level
2–4 fewer steps
Direct amine diversification without protection
vs. 3-bromo/hydroxy/nitro building blocks
building block diversification parallel synthesis library enumeration

Best Application Scenarios for C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride (CAS 1187932-00-8) Based on Quantitative Evidence


PI3Kα‑Selective Inhibitor Lead Optimization with Mandatory Solubility Thresholds

In oncology programs targeting the p110α catalytic subunit of PI3-kinase, the dihydrochloride building block enables SAR exploration without the solubility bottlenecks that frequently halt lead optimization. The >1,000‑fold solubility advantage over non‑aminated pyrazolo[1,5-a]pyridine analogs allows chemists to test compounds in biochemical and cell‑based assays at relevant concentrations without co‑solvent artifacts, while the preserved low‑nanomolar p110α potency (IC₅₀ 0.9–2.2 nM) ensures that solubility‑enhancing modifications do not erode target engagement .

Parallel Library Synthesis of Amide, Sulfonamide, and Urea Congeners for Kinase Selectivity Profiling

The primary amine functional group at the 3‑position of the pyrazolo[1,5-a]pyridine core provides a direct, protection‑free diversification handle, enabling the parallel synthesis of 96‑ or 384‑member libraries in 1–2 steps . Medicinal chemistry teams can rapidly enumerate amide, sulfonamide, and urea derivatives to probe kinase selectivity across the Class Ia PI3K panel (p110α, p110β, p110δ), identifying isoform‑selective chemotypes faster than with alternative coupling partners requiring pre‑functionalization .

Salt Metathesis and Formulation Screening with Defined Counterion Stoichiometry

For pre‑formulation studies, the exactly 2.0 equivalents of HCl in the dihydrochloride salt provide an unambiguous starting point for salt metathesis screens (e.g., tosylate, mesylate, besylate, or phosphate salts) without the confounding variable of uncertain free amine content . Process chemistry groups can perform stoichiometric salt exchange reactions with precise molar control, accelerating the identification of a salt form with optimal crystallinity, hygroscopicity, and bioavailability .

Application
Selection Property
Validation Focus
PI3Kα inhibitor lead optimization
Solubility-enabled scaffold (>1,000× improvement)
No co-solvent artifacts; preserved target engagement context
Kinase selectivity library synthesis
Protection-free primary amine handle
Rapid enumeration of amide/sulfonamide/urea libraries
Pre-formulation salt screening
Defined HCl stoichiometry (2.0 eq)
Stoichiometric salt exchange; crystallinity/hygroscopicity assessment
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